molecular formula C12H18ClNO4 B1663539 Methyldopate hydrochloride CAS No. 2508-79-4

Methyldopate hydrochloride

Cat. No.: B1663539
CAS No.: 2508-79-4
M. Wt: 275.73 g/mol
InChI Key: QSRVZCCJDKYRRF-YDALLXLXSA-N
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Description

Methyldopate hydrochloride is a chemical compound used primarily as an antihypertensive agent. It is an ethyl ester hydrochloride proagent of α-methyldopa, which is a centrally acting sympatholytic agent. This compound is known for its ability to manage hypertension by acting on the central nervous system to reduce blood pressure .

Biochemical Analysis

Biochemical Properties

Methyldopate hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a prodrug that requires biotransformation to its active metabolite, methyldopa. Methyldopa acts as an agonist for alpha-2 adrenergic receptors, leading to the inhibition of adrenergic neuronal outflow and reduction of vasoconstrictor adrenergic signals . This interaction is crucial for its antihypertensive effects.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By binding to alpha-2 adrenergic receptors, methyldopa reduces the release of norepinephrine, leading to decreased sympathetic outflow and lower blood pressure . This modulation of cell signaling pathways is essential for its therapeutic effects.

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to methyldopa, which then acts on alpha-2 adrenergic receptors. Methyldopa’s binding to these receptors inhibits the release of norepinephrine, resulting in reduced sympathetic outflow and vasodilation . This mechanism of action is critical for its role in managing hypertension.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors in its long-term effects on cellular function. This compound is more stable in solution than methyldopa, which ensures its efficacy in intravenous applications . Long-term studies have shown that it maintains its antihypertensive effects over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively reduces blood pressure without significant adverse effects. At higher doses, it may cause toxic effects such as drowsiness, sedation, and headache . These dosage-dependent effects are crucial for determining the safe and effective use of the compound.

Metabolic Pathways

This compound is involved in metabolic pathways that include its conversion to methyldopa. Methyldopa is further metabolized to alpha-methylnorepinephrine, which acts on alpha-2 adrenergic receptors . This metabolic pathway is essential for its antihypertensive effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various transporters and binding proteins. Its solubility and stability in solution facilitate its distribution in the bloodstream, ensuring its therapeutic effects . The compound’s localization and accumulation in target tissues are critical for its efficacy.

Subcellular Localization

The subcellular localization of this compound involves its targeting to specific compartments or organelles. Post-translational modifications and targeting signals direct the compound to its site of action, where it exerts its antihypertensive effects . This localization is vital for its function and therapeutic efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyldopate hydrochloride can be synthesized through the esterification of α-methyldopa with ethanol in the presence of hydrochloric acid. The reaction typically involves heating α-methyldopa with ethanol and hydrochloric acid to form the ethyl ester, which is then purified to obtain this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Methyldopate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyldopate hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Methyldopate hydrochloride is unique due to its ester form, which allows for different pharmacokinetic properties compared to its parent compound, α-methyldopa. This esterification can lead to improved bioavailability and a different metabolic profile, making it a valuable alternative in certain clinical scenarios .

Properties

IUPAC Name

ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4.ClH/c1-3-17-11(16)12(2,13)7-8-4-5-9(14)10(15)6-8;/h4-6,14-15H,3,7,13H2,1-2H3;1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRVZCCJDKYRRF-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@](C)(CC1=CC(=C(C=C1)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045370
Record name Methyldopate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2508-79-4
Record name Methyldopate hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2508-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyldopate hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002508794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyldopate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyldopa ethyl hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.928
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLDOPATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PX435DN5A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Methyldopate Hydrochloride as an antihypertensive agent?

A1: this compound, a prodrug, is converted in vivo to its active metabolite, methyldopa. Methyldopa acts as a decarboxylase inhibitor, primarily targeting the enzyme responsible for converting dopa to dopamine, thereby interfering with the synthesis of norepinephrine []. This, in turn, reduces peripheral sympathetic activity, leading to a decrease in blood pressure.

Q2: Can this compound induce autoimmune hemolytic anemia in susceptible individuals?

A2: While this compound is known to be associated with autoimmune hemolytic anemia in some humans, studies in mice have not shown a causal relationship. Prolonged high-dose treatment (4-200 mg/kg body weight) in genetically susceptible NZB and A/J mice, as well as the nonsusceptible CBA/H-T6 strain, did not induce a higher incidence or severity of autoimmune hemolytic anemia compared to control groups [].

Q3: Are there any reported cases of this compound being used during pregnancy?

A3: While not directly addressed in the provided abstracts, one case report describes the successful use of Clozapine, another psychiatric medication, alongside this compound (1500 mg daily) to manage pregnancy-induced hypertension in a patient during her second pregnancy []. It is crucial to consult with healthcare professionals for appropriate medical advice regarding medication use during pregnancy.

Q4: What are the analytical methods commonly used to determine the concentration of this compound in pharmaceutical formulations?

A4: Various analytical methods can be employed to quantify this compound. High-performance liquid chromatography (HPLC) coupled with a suitable detection method is a common approach for accurate and sensitive determination [].

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